

Foreword: Understanding a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *Methoxydimethylvinylsilane*

CAS No.: 16546-47-7

Cat. No.: B098136

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Methoxydimethylvinylsilane (MDMVS) stands as a pivotal reagent in the toolkit of the modern synthetic chemist. Its unique bifunctional nature, possessing both a reactive vinyl moiety and a hydrolyzable methoxysilyl group, offers a remarkable degree of versatility. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond a superficial understanding of this compound. Herein, we will dissect the core chemical properties of MDMVS, not as a mere list of facts, but as a series of interconnected principles that govern its reactivity. Our focus will be on the causality behind its behavior, providing the field-proven insights necessary to harness its full synthetic potential with precision and confidence.

Core Molecular Profile and Physicochemical Properties

At its heart, the behavior of **methoxydimethylvinylsilane** is dictated by its structure: a central silicon atom bonded to a vinyl group, two methyl groups, and a methoxy group. This arrangement creates a molecule with distinct electronic and steric properties that are crucial to its function.

The Si-C bond is longer and more polarizable than a C-C bond, while the Si-O bond introduces a site susceptible to nucleophilic attack and hydrolysis. The vinyl group, influenced by the silicon atom, acts as a masked nucleophile. A summary of its fundamental physical properties provides the initial parameters for its application in a laboratory setting.[1]

Property	Value	Reference
CAS Number	16546-47-7	[1]
Molecular Formula	C ₅ H ₁₂ OSi	[1]
Molecular Weight	116.23 g/mol	[1]
Appearance	Colorless Liquid	
Density	0.783 g/cm ³	[1]
Boiling Point	64.6 °C at 760 mmHg	[1]
Vapor Pressure	176 mmHg at 25°C	[1]
Refractive Index (n ²⁰ /D)	1.393	[1]

Spectroscopic Characterization: The Molecule's Fingerprint

For any high-stakes application, particularly in drug development, unambiguous structural confirmation is non-negotiable. Spectroscopic analysis provides a definitive fingerprint of **methoxydimethylvinylsilane**, ensuring purity and structural integrity. The primary techniques—NMR, IR, and Mass Spectrometry—each offer a unique and complementary piece of the structural puzzle.[2]

Predicted Spectroscopic Data

Technique	Observation	Inferred Structural Feature
^1H NMR	$\delta \approx 5.7\text{-}6.2$ ppm (m, 3H)	Vinyl protons ($\text{CH}=\text{CH}_2$)
	$\delta \approx 3.5$ ppm (s, 3H)	Methoxy protons ($\text{O}-\text{CH}_3$)
	$\delta \approx 0.1$ ppm (s, 6H)	Dimethylsilyl protons ($\text{Si}-\text{(CH}_3)_2$)
^{13}C NMR	$\delta \approx 130\text{-}140$ ppm	Vinyl carbons
	$\delta \approx 50$ ppm	Methoxy carbon
	$\delta \approx -5$ ppm	Dimethylsilyl carbons
IR Spectroscopy	~ 3050 cm^{-1} (weak)	$=\text{C}-\text{H}$ stretch
	~ 1600 cm^{-1} (medium)	$\text{C}=\text{C}$ stretch
	~ 1260 cm^{-1} (strong)	$\text{Si}-\text{CH}_3$ symmetric deformation
	~ 1090 cm^{-1} (strong)	$\text{Si}-\text{O}-\text{C}$ stretch
	~ 840 cm^{-1} (strong)	$\text{Si}-\text{C}$ stretch
Mass Spectrometry	$m/z = 116$ (M^+)	Molecular Ion
	$m/z = 101$ ($\text{M}-15$) $^+$	Loss of a methyl group ($\bullet\text{CH}_3$)
	$m/z = 85$ ($\text{M}-31$) $^+$	Loss of a methoxy group ($\bullet\text{OCH}_3$)

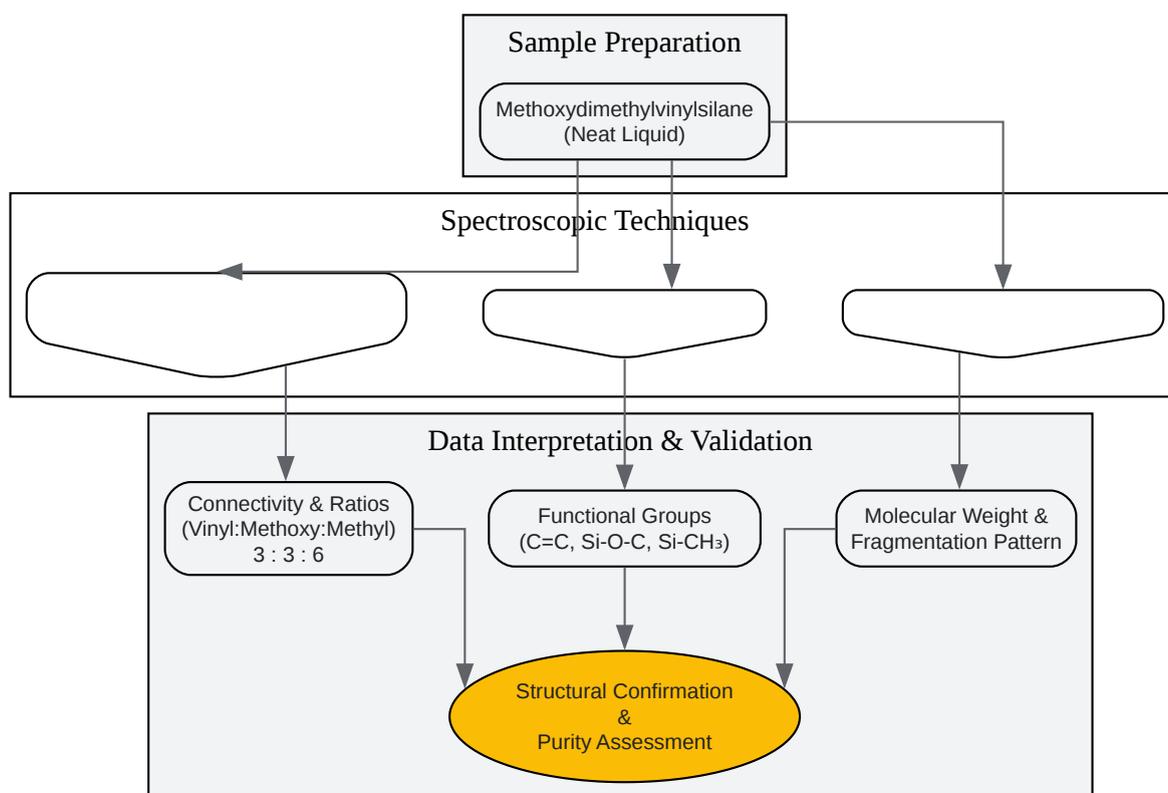
Self-Validating Protocol for Spectroscopic Analysis

Trust in experimental results stems from robust and self-validating protocols. The following workflow is designed to ensure accurate and reproducible spectroscopic characterization of **methoxydimethylvinylsilane**, drawing parallels from established methods for similar alkoxy silanes.[3]

Objective: To obtain high-fidelity ^1H NMR, ^{13}C NMR, IR, and Mass Spectra for structural verification and purity assessment.

Methodology:

- Sample Preparation (NMR): a. Accurately weigh approximately 10-20 mg of **methoxydimethylvinylsilane** into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable as it is chemically inert towards the silane and provides a clean spectral window. c. Cap the tube and gently invert to ensure homogeneity.
- ¹H & ¹³C NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. The integration of the vinyl, methoxy, and dimethylsilyl proton signals should correspond to a 3:3:6 ratio, providing an internal validation of the structure. b. Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the four unique carbon environments.
- IR Spectroscopy: a. Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr). b. Acquire the spectrum and verify the presence of the key vibrational bands as listed in the table above. The simultaneous presence of the C=C and Si-O-C stretches is a strong confirmation of the molecule's identity.[3]
- Mass Spectrometry (MS): a. Utilize a technique such as Electron Ionization (EI) to generate the mass spectrum. b. Confirm the molecular ion peak at m/z = 116. The observed fragmentation pattern, particularly the loss of methyl and methoxy fragments, should be cross-referenced with the known structure to provide a final layer of validation.[4]



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Workflow for Spectroscopic Validation

Chemical Reactivity: A Tale of Two Moieties

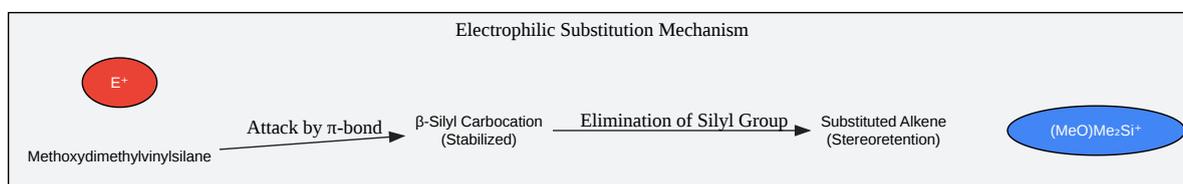
The synthetic power of **methoxydimethylvinylsilane** arises from the distinct reactivity of its vinyl and methoxy groups. Understanding how and why these groups react is key to designing successful synthetic transformations.

A. Reactions at the Vinyl Group: The Power of the β -Effect

The vinyl group in vinylsilanes does not behave like a simple alkene. The adjacent silicon atom exerts a powerful electronic influence, known as the β -effect, which stabilizes a positive charge

on the β -carbon atom through hyperconjugation. This effect dictates the regioselectivity of electrophilic attacks.[5]

Electrophilic Substitution: This is the hallmark reaction of vinylsilanes. When an electrophile (E^+) attacks the double bond, the intermediate β -silyl carbocation is formed. Instead of addition, the reaction proceeds via elimination of the silyl group to yield a substituted alkene. Crucially, this substitution occurs with retention of the double bond's original geometry.[5][6] This stereospecificity is a highly valuable feature for controlling stereochemistry in complex molecule synthesis.



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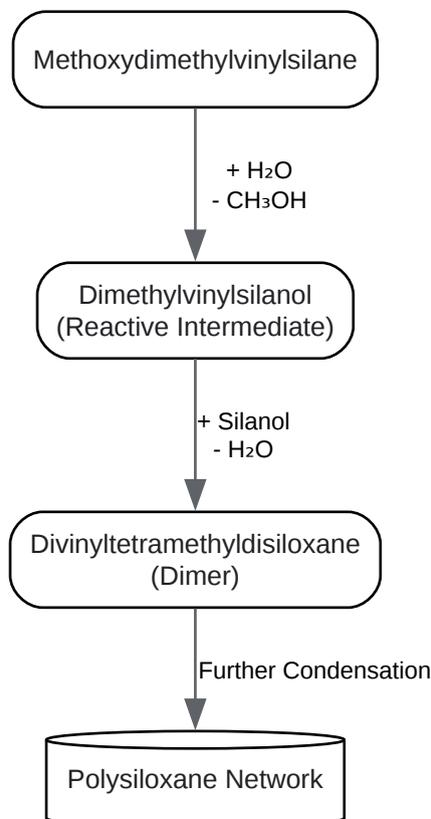
Mechanism of Electrophilic Substitution

Cross-Coupling Reactions: The vinylsilane moiety can participate as the nucleophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). Activation with a fluoride source (like TBAF) generates a hypervalent, more nucleophilic silicate species that readily undergoes transmetalation. These reactions are also stereospecific, preserving the geometry of the vinyl group in the coupled product.[7]

B. Reactions at the Silicon Center: The Hydrolysis Pathway

The methoxy group attached to the silicon is a key functional handle, but also a point of vulnerability. The Si-O bond is readily cleaved by water, a process known as hydrolysis.

Hydrolysis and Condensation: In the presence of acid or base catalysts, the methoxy group is hydrolyzed to form a silanol intermediate (dimethylvinylsilanol). Silanols are often unstable and can readily undergo self-condensation to form disiloxanes and, ultimately, polysiloxane networks. This reactivity is fundamental to the use of **methoxydimethylvinylsilane** as a surface modification agent or as a monomer in the synthesis of silicone polymers.[8] The rate of hydrolysis is a critical parameter that must be controlled to achieve the desired outcome.



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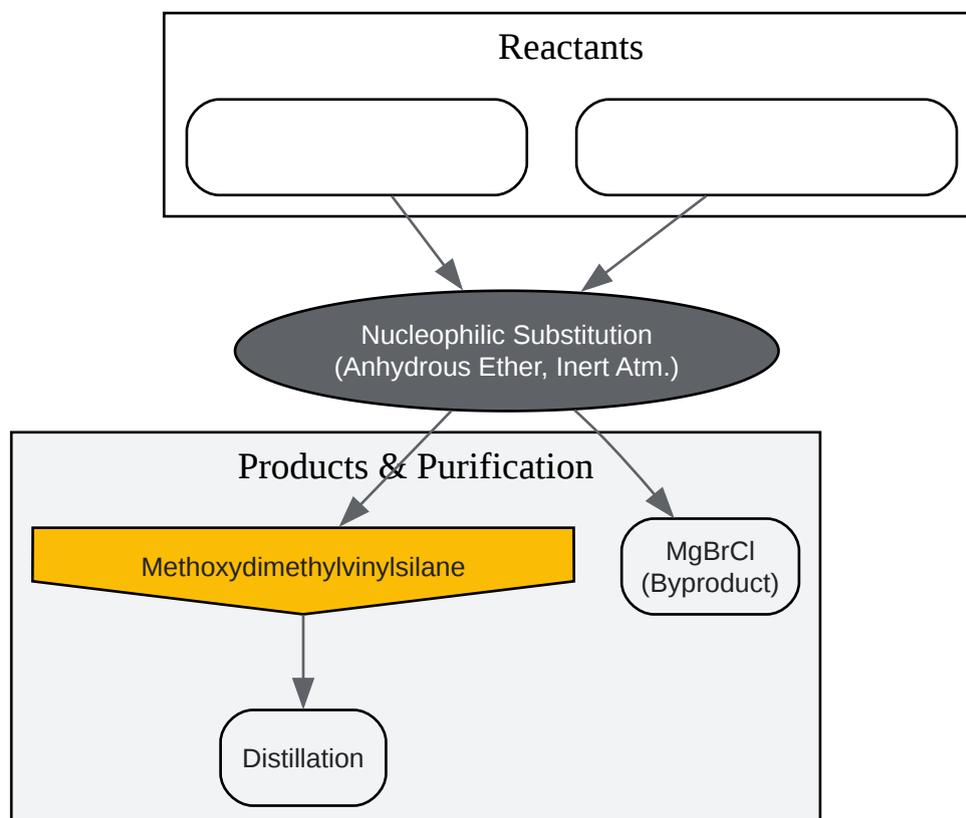
Hydrolysis and Condensation Pathway

Synthetic Routes: Accessing the Reagent

The synthesis of **methoxydimethylvinylsilane** is typically achieved through well-established organosilicon chemistry. A common and efficient laboratory-scale approach involves the reaction of a suitable chlorosilane with a vinyl nucleophile.

Grignard-based Synthesis Workflow: A prevalent method is the nucleophilic substitution of methoxydimethylchlorosilane with a vinyl Grignard reagent (vinylmagnesium bromide). The

reaction is typically performed in an anhydrous ether solvent under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent and hydrolysis of the chlorosilane. This approach offers a direct and high-yielding route to the desired product. Alternative routes, such as the direct hydrosilylation of acetylene, are also employed, particularly in industrial settings.[9][10]



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Plausible Synthetic Workflow

Safety, Handling, and Storage: A Prerequisite for Success

The chemical properties of **methoxydimethylvinylsilane** necessitate stringent safety protocols. Its volatility and flammability, combined with its reactivity towards moisture, demand careful handling.

- Handling: Always handle in a well-ventilated area or a chemical fume hood.[11] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. All equipment must be grounded to prevent static discharge, which could ignite the flammable vapors.[12] Use only non-sparking tools.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12] To prevent hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
- Incompatibilities: Keep away from water, strong acids, strong bases, and oxidizing agents.

Conclusion

Methoxydimethylvinylsilane is more than a simple chemical; it is a sophisticated synthetic tool. Its value lies in the predictable and controllable reactivity of its dual functional groups. The stereospecific electrophilic substitution of its vinyl group offers a reliable method for creating specific alkene geometries, while the hydrolytic sensitivity of its methoxy group provides a pathway for polymerization and surface functionalization. By understanding the fundamental principles governing its behavior—from its spectroscopic signature to the electronic effects driving its reactivity—researchers can confidently and creatively apply this versatile silane to solve complex challenges in drug discovery, materials science, and beyond.

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